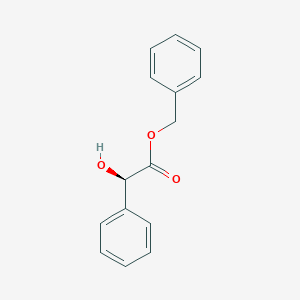

(R)-Benzyl mandelate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWZVQEMSKSBU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357490 | |

| Record name | Benzyl (2R)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97415-09-3 | |

| Record name | Benzyl (2R)-hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-hydroxybenzene acetica acid, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-Benzyl Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (R)-benzyl mandelate from (R)-mandelic acid. It includes detailed experimental protocols, data on reaction parameters and product characteristics, and workflows for synthesis and purification.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its stereocenter makes it a crucial intermediate for the enantioselective synthesis of complex targets. This document outlines a reliable method for its preparation from commercially available (R)-mandelic acid and benzyl alcohol via Fischer esterification.

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of (R)-mandelic acid with benzyl alcohol, catalyzed by a strong acid. To drive the equilibrium towards the product, water is typically removed azeotropically.

Experimental Protocol: Fischer Esterification

This protocol is based on established esterification procedures.[1]

Materials:

-

(R)-Mandelic acid

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add (R)-mandelic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2 mL per gram of mandelic acid).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 3-5 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product is purified by recrystallization to afford the pure this compound as a crystalline solid.[2]

Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactants | ||

| (R)-Mandelic Acid | 1.0 eq | [1] |

| Benzyl Alcohol | 1.2 eq | [1] |

| Catalyst | ||

| p-Toluenesulfonic acid monohydrate | 0.05 eq | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3 - 5 hours | [1] |

| Typical Yield | > 90% | [1] |

Product Characterization

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Molecular Formula | C₁₅H₁₄O₃ | [3] |

| Molecular Weight | 242.27 g/mol | [3] |

| Melting Point | 56-58 °C | |

| Optical Rotation [α]D²⁵ | -89.1° (c 1.0, CHCl₃) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.25 (m, 10H), 5.21 (s, 1H), 5.17 (d, J=12.3 Hz, 1H), 5.11 (d, J=12.3 Hz, 1H), 3.55 (d, J=5.6 Hz, 1H) | [4] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 173.8, 138.9, 135.1, 128.7, 128.6, 128.5, 128.3, 128.0, 126.9, 72.8, 67.5 | [3] |

Workflow and Pathway Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for Quality Control

Caption: Analytical workflow for the quality control of synthesized this compound.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Illustrative Chiral HPLC Method:

-

Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[5]

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized. For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[5]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs, for example, 220 nm.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Where Area(R) and Area(S) are the peak areas of the (R) and (S) enantiomers, respectively.

Conclusion

The synthesis of this compound from (R)-mandelic acid via Fischer esterification is a robust and high-yielding method. The protocol provided in this guide, coupled with the purification and analytical procedures, allows for the reliable preparation of this important chiral intermediate for research and development purposes. The provided workflows offer a clear visual representation of the synthesis and quality control processes.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]

- 3. Benzyl mandelate | C15H14O3 | CID 13461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-MANDELIC ACID BENZYL ESTER(80409-16-1) 1H NMR spectrum [chemicalbook.com]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chirality and Stereochemistry of (R)-Benzyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl mandelate is a chiral organic compound that serves as a crucial intermediate and building block in asymmetric synthesis, particularly within the pharmaceutical industry.[1][2][3] Also known by synonyms such as Benzyl (R)-(-)-mandelate and D-(-)-Mandelic acid benzyl ester, its structure is derived from the esterification of (R)-mandelic acid with benzyl alcohol.[4][5][6] The molecule's significance lies in its single, well-defined stereocenter, which makes it an invaluable tool for introducing chirality into larger, more complex molecules.[3] This guide provides a detailed examination of the stereochemical properties, synthesis, analysis, and applications of this compound.

Chirality and Stereochemistry

The core of this compound's utility is its chirality. Chirality, or "handedness," arises from the presence of a stereogenic center—an atom bonded to four different substituent groups.

-

The Chiral Center: In this compound, the chiral center is the alpha-carbon of the mandelate moiety. This carbon atom is bonded to:

-

A hydroxyl group (-OH)

-

A phenyl group (-C₆H₅)

-

A hydrogen atom (-H)

-

A benzyloxycarbonyl group (-C(=O)OCH₂C₆H₅)

-

-

(R) Configuration: The "R" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are ranked by atomic number. For this compound, the priorities are: -OH > -C(=O)OCH₂C₆H₅ > -C₆H₅ > -H. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a clockwise direction, hence the designation (R) for Rectus.

-

Enantiomers and Racemates: this compound has a non-superimposable mirror image, its enantiomer, (S)-Benzyl mandelate. While enantiomers share identical physical properties like melting point and solubility, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. A 50:50 mixture of both enantiomers is known as a racemic mixture, which is optically inactive.[7]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | References |

| CAS Number | 97415-09-3 | [1][2][4][8][9] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][4] |

| Molecular Weight | 242.27 g/mol | [2][4][6] |

| Appearance | White to off-white crystalline solid/powder | [4][10] |

| Melting Point | 103.5 - 107 °C | [3][6][8] |

| Specific Rotation [α]D | -55.7° (c=1.003% in CHCl₃, 24°C) | [6] |

| Solubility (at RT) | DMF: ~30 mg/mLDMSO: ~25 mg/mLEthanol: ~20 mg/mL | [1][6] |

| InChI Key | JFKWZVQEMSKSBU-CQSZACIVSA-N | [1] |

| SMILES | O--INVALID-LINK--C(OCC2=CC=CC=C2)=O | [1] |

Synthesis and Stereoselective Preparation

The most common route to enantiomerically pure this compound is through the direct esterification of (R)-mandelic acid.

Experimental Protocol: Fischer Esterification of (R)-Mandelic Acid

This protocol is a generalized representation based on established esterification principles.

-

Reaction Setup: To a round-bottom flask, add (R)-mandelic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq.).

-

Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether or ethanol/water) to yield pure this compound.[6][11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 5. CAS 890-98-2: Benzyl mandelate | CymitQuimica [cymitquimica.com]

- 6. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]

- 7. stereoelectronics.org [stereoelectronics.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Benzyl (R)-(-)-mandelate, CasNo.97415-09-3 Xiamen AmoyChem Co.,Ltd China (Mainland) [amoychem.lookchem.com]

- 10. Benzyl (R)-(-)-mandelate, CasNo.97415-09-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 11. GB835783A - Process for the production of the benzyl ester of mandelic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of (R)-Benzyl Mandelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (R)-Benzyl mandelate. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in research and development settings.

Introduction

This compound is a chiral ester of mandelic acid, a molecule of significant interest in the pharmaceutical industry due to its role as a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and thorough characterization of its chemical structure is paramount for quality control, regulatory compliance, and understanding its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound. This guide serves as a centralized resource for the spectroscopic properties of this important compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37-7.30 | m | 10H | Ar-H |

| 5.15 | s | 2H | -O-CH₂ -Ph |

| 5.03-6.01 | m | 1H | CH -OH |

| 4.92-4.89 | m | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~138 | Ar-C (Quaternary, C-CH(OH)) |

| ~135 | Ar-C (Quaternary, C-CH₂) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~73 | C H-OH |

| ~67 | -O-C H₂-Ph |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3500-3200 | Strong, Broad | Alcohol | O-H Stretch |

| 3100-3000 | Medium | Aromatic | C-H Stretch |

| 1750-1735 | Strong | Ester | C=O Stretch |

| 1600, 1450 | Medium-Weak | Aromatic | C=C Stretch |

| 1300-1000 | Strong | Ester, Alcohol | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular formula of this compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 242 | [C₁₅H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₇H₇O]⁺ | Base peak, fragment corresponding to the hydroxyphenylcarbonyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzyl group. |

| 79 | [C₆H₇]⁺ | Phenyl radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it via a liquid chromatography system.

-

Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam, causing the molecules to lose an electron and form a molecular ion (M⁺˙).

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Processing : The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound, intended to support research and development activities where this compound is utilized. The provided data and protocols aim to ensure consistency and accuracy in the analytical characterization of this important chiral molecule.

References

An In-depth Technical Guide to the Physical Properties of (R)-Benzyl Mandelate

This guide provides a comprehensive overview of the key physical properties of (R)-Benzyl mandelate, a significant intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its melting point and solubility characteristics.

Core Physical Properties

This compound is a chiral ester derived from mandelic acid and benzyl alcohol. It typically presents as a white to off-white crystalline solid.[1] Its chemical structure and chirality are pivotal to its applications in asymmetric synthesis.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3][4] |

| Molecular Weight | 242.27 g/mol | [3][4][5] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 103.5 - 107 °C | [3][5][6] |

| Optical Activity | [α]²⁵/D ~-55° (c=1 in chloroform) | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions and formulation studies. It is generally soluble in organic solvents and shows limited solubility in aqueous solutions.[1]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Reference(s) |

| Dimethylformamide (DMF) | 30 | [2][3] |

| Dimethyl sulfoxide (DMSO) | 25 | [2][3] |

| Ethanol | 20 | [2][3] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 | [2][3] |

| Water | Less soluble | [1] |

| Acetone | Soluble | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties. The following sections describe generalized protocols relevant to establishing the melting point and solubility of compounds like this compound.

3.1. Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dried this compound crystals is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For this compound, a reported melting point is in the range of 103.5°C to 107°C.[3][5][6]

3.2. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

-

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 37 ± 1 °C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 24, 28, 33, 48 hours).[7]

-

The withdrawn samples are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.[7]

-

The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Equilibrium is confirmed when consecutive measurements show a constant solubility value.[7]

-

Application in Synthesis

This compound serves as a key chiral building block in the synthesis of various pharmaceutical compounds. Its utility stems from the stereospecific reactions it can undergo.

Caption: Synthetic utility of this compound.

The diagram above illustrates the role of this compound as a starting material in chemical reactions to produce more complex, optically active molecules.[3] For instance, it can be used in enzyme-catalyzed amidation to synthesize α-hydroxyamides or undergo acylation with ibuprofen.[3]

Logical Workflow for Physical Property Determination

The process of characterizing a chemical compound like this compound follows a logical progression from synthesis to purification and subsequent analysis of its physical properties.

Caption: Workflow for determining physical properties.

This workflow outlines the sequential steps involved in obtaining and verifying the physical properties of this compound, from its initial synthesis and purification to the final data analysis and compilation.

References

- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Benzyl (R)-(-)-mandelate, CasNo.97415-09-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

Unveiling the Potential: A Technical Guide on the Biological Activity of (R)-Benzyl Mandelate and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the biological potential of (R)-Benzyl mandelate. While primarily recognized as a chiral building block in synthetic chemistry, its structural components—the mandelic acid moiety and the benzyl group—are present in numerous biologically active molecules. This document summarizes the known activities of these related compounds, explores the potential for this compound to act as a prodrug, and provides detailed experimental context for the presented data.

Introduction to this compound

This compound is an ester comprised of (R)-mandelic acid and benzyl alcohol.[1] It is principally utilized as a synthetic intermediate in the pharmaceutical and chemical industries, valued for its role in asymmetric synthesis.[2][3] Although direct studies on the biological activity of this compound are scarce, the well-documented pharmacological profiles of mandelic acid derivatives and benzyl-containing compounds provide a strong basis for inferring its potential biological relevance.

Potential as a Prodrug: Enzymatic Hydrolysis

A key consideration for the biological potential of this compound is its susceptibility to enzymatic hydrolysis in vivo. Esterases and lipases, ubiquitous in biological systems, can catalyze the cleavage of the ester bond to release (R)-mandelic acid and benzyl alcohol.[4][5] This prodrug potential is a central hypothesis when considering the bioactivity of this compound.

Figure 1: Proposed enzymatic hydrolysis of this compound.

Biological Activities of Mandelic Acid and its Derivatives

(R)-mandelic acid and its derivatives have been reported to possess a range of biological activities, most notably antimicrobial effects.

Antimicrobial Activity

Various studies have demonstrated the antibacterial and antifungal properties of mandelic acid and its esters. The lipophilicity of these compounds appears to play a crucial role in their antimicrobial efficacy, with ester derivatives often showing enhanced activity compared to the parent acid, likely due to improved penetration of microbial cell membranes.[6]

Table 1: Summary of Antimicrobial Activity of Mandelic Acid Derivatives

| Compound | Test Organism | Activity | Reference |

| Oxi-acetyl mandelic acid | Staphylococcus aureus | Remarkable antibacterial activity | [7] |

| Oxi-propionyl mandelic acid | Staphylococcus aureus | Remarkable antibacterial activity | [7] |

| Oxi-acetyl mandelic acid | Escherichia coli | Remarkable antibacterial activity | [7] |

| Oxi-propionyl mandelic acid | Escherichia coli | Remarkable antibacterial activity | [7] |

| Mandelic acid-derived ionic liquids (various esters) | Various bacteria and fungi | Low antimicrobial activity | [8][9] |

Experimental Protocol: Agar Disk Diffusion for Antimicrobial Susceptibility

The antimicrobial activity of mandelic acid derivatives, such as oxi-acetyl and oxi-propionyl mandelic acid, has been evaluated using the agar disk diffusion method.[7]

Figure 2: Workflow for the agar disk diffusion assay.

Methodology:

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.

-

Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in an appropriate solvent.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test organism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.

Biological Activities of Benzyl-Containing Compounds

The benzyl moiety is a common scaffold in a variety of biologically active molecules, exhibiting anticancer and antimicrobial properties.

Anticancer Activity

Several benzyl derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.[10]

Table 2: In Vitro Anticancer Activity of Selected Benzyl Derivatives

| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Benzyl derivative (unspecified) | Various human cancer cell lines | Data not specified | [10] |

Antimicrobial Activity

Certain benzyl derivatives have demonstrated notable antibacterial and antifungal activity. For instance, benzyl bromides have been shown to be effective against Gram-positive bacteria and fungi.[11]

Table 3: Antimicrobial Activity of Benzyl Alcohol Derivatives

| Compound | Test Organism | Activity | Reference |

| Benzyl alcohol derivative 2d | Pseudomonas aeruginosa | Zone of inhibition: 35 mm | [11] |

Metabolism and Pharmacokinetics of Benzyl Derivatives

The pharmacokinetic profile of benzyl derivatives is characterized by rapid absorption, metabolism primarily in the liver, and excretion in the urine. Benzyl esters are typically hydrolyzed to the corresponding acid and alcohol. Benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid before excretion.[12] Human studies on benzyl glucosinolate, which releases benzyl isothiocyanate, have detailed the metabolic pathways, with metabolites detectable in plasma and urine.[13][14] Pharmacokinetic studies of benzyl alcohol in children have also been conducted.[15]

Conclusion

While this compound is predominantly recognized as a synthetic intermediate, a comprehensive review of its constituent parts and related structures suggests a potential for biological activity. The enzymatic release of (R)-mandelic acid and benzyl alcohol in vivo presents a plausible mechanism for indirect bioactivity. The known antimicrobial properties of mandelic acid derivatives and the diverse biological effects of benzyl-containing compounds warrant further investigation into this compound itself. Future research should focus on direct biological screening of this compound and its derivatives, as well as detailed pharmacokinetic studies to ascertain its metabolic fate and the systemic availability of its potential bioactive metabolites.

References

- 1. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25562K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 13. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diverse Excretion Pathways of Benzyl Glucosinolate in Humans after Consumption of Nasturtium (Tropaeolum majus L.)-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

(R)-Benzyl Mandelate: A Chiral Building Block for Asymmetric Synthesis

(R)-Benzyl mandelate, a versatile chiral auxiliary and building block, plays a significant role in modern organic synthesis, particularly in the pharmaceutical industry. Its defined stereochemistry is instrumental in the creation of complex, enantiomerically pure molecules, guiding the formation of new stereocenters with high selectivity. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and applications, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

This compound is a white to off-white crystalline solid, soluble in organic solvents like ethanol and acetone, and less soluble in water.[1] Its utility as a synthetic intermediate is well-established, serving as a crucial component in the synthesis of various pharmaceuticals.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [4] |

| Molecular Weight | 242.27 g/mol | [5] |

| Melting Point | 104-107 °C | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (20 mg/ml) | [4] |

| InChI Key | JFKWZVQEMSKSBU-CQSZACIVSA-N | [4] |

Spectroscopic data is critical for the identification and purity assessment of this compound. Key spectral features are summarized as follows:

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37-7.30 (m, 10H), 5.15 (s, 2H), 5.03-6.01 (m, 2H), 4.92-4.89 (m, 1H) |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry | M+Na: 265.5 |

| Infrared (IR) | Characteristic peaks for O-H, C=O (ester), and aromatic C-H bonds. |

Synthesis of this compound

The preparation of enantiomerically pure this compound can be achieved through several methods, including classical esterification and enzyme-catalyzed kinetic resolution.

Chemical Synthesis: Esterification of (R)-Mandelic Acid

A straightforward method involves the direct esterification of (R)-mandelic acid with benzyl alcohol.

Experimental Protocol:

-

To a solution of (R)-mandelic acid (1.0 eq) in a suitable solvent (e.g., toluene), add benzyl alcohol (1.1 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

A similar process described involves treating an aqueous solution of alkali metal mandelates with hydrochloric acid, followed by extraction with benzyl alcohol and heating to induce esterification.[7]

Biocatalytic Synthesis: Lipase-Catalyzed Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Transesterification for Kinetic Resolution

This protocol describes the kinetic resolution of racemic benzyl mandelate, where a lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer.

-

In a suitable organic solvent (e.g., tert-butyl methyl ether), dissolve racemic benzyl mandelate (1.0 eq).

-

Add an acyl donor, such as vinyl acetate or an acyl anhydride (0.6-1.0 eq).

-

Add an immobilized lipase, such as Candida antarctica Lipase B (CAL-B) or Novozym 435 (typically 10-20% by weight of the substrate).[8][9]

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining this compound.

-

Stop the reaction at approximately 50% conversion to maximize the yield and ee of the (R)-enantiomer.

-

Filter off the immobilized enzyme.

-

Concentrate the filtrate and purify by column chromatography to separate the unreacted this compound from the acylated (S)-enantiomer.

This method can achieve high enantiomeric excess (>90%) for the desired this compound.[8][9]

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. Its applications span the synthesis of chiral amines, β-lactams, and natural products.

Synthesis of Chiral β-Lactams

The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful method for constructing the β-lactam ring.[2] When a chiral auxiliary is incorporated into either the ketene or the imine, the reaction can proceed with high diastereoselectivity.

Logical Workflow for Chiral β-Lactam Synthesis:

Caption: General workflow for the asymmetric synthesis of β-lactams using a chiral imine derived from a mandelate precursor.

Synthesis of Chiral α-Amino Acids

This compound can be used as a chiral template for the asymmetric synthesis of α-amino acids. The general strategy involves the diastereoselective alkylation of an enolate derived from a glycine Schiff base bearing the mandelate auxiliary.

Experimental Workflow for Asymmetric Amino Acid Synthesis:

Caption: Stepwise workflow for the synthesis of chiral α-amino acids using a mandelate-based chiral auxiliary.

Case Study: Synthesis of a CCR2 Antagonist Intermediate

This compound derivatives have been utilized in the synthesis of potent antagonists for the chemokine receptor CCR2, which is implicated in inflammatory diseases.[1] An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for CCR2 antagonists, has been described.[9][10] The synthesis of another key intermediate involved the resolution of a ketoester via preparative chiral HPLC, followed by hydrogenolysis of the benzyl ester.[1]

Case Study: Towards the Synthesis of (+)-Tanikolide

(+)-Tanikolide is a marine natural product with antifungal and toxic properties.[2][11] While a direct application of this compound was not found in the provided search results for the synthesis of (+)-Tanikolide, the asymmetric synthesis of this and related natural products often employs chiral auxiliaries or chiral pool starting materials to establish the required stereocenters.[7][12] The principles of using chiral building blocks like this compound are central to these synthetic strategies.

Removal of the Chiral Auxiliary

A critical step in asymmetric synthesis using a chiral auxiliary is its efficient removal under conditions that do not compromise the stereochemical integrity of the product. The benzyl ester of the mandelate auxiliary can be cleaved by catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolytic Cleavage of the Benzyl Ester

-

Dissolve the substrate containing the benzyl mandelate auxiliary in a suitable solvent, such as ethanol or methanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

The hydrogen source can be hydrogen gas (from a balloon or a pressurized system) or a transfer hydrogenation reagent like ammonium formate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

This method is generally clean and high-yielding, producing toluene as a volatile byproduct.[1]

Conclusion

This compound is a highly effective and versatile chiral building block in asymmetric organic synthesis. Its ready availability, straightforward incorporation, and reliable stereochemical control make it a valuable tool for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, enabling the efficient construction of chiral targets with high stereoselectivity.

References

- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Tanikolide, a toxic and antifungal lactone from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Stability and storage conditions for (R)-Benzyl mandelate

An In-depth Technical Guide to the Stability and Storage of (R)-Benzyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, a key synthetic intermediate in pharmaceutical development.[1][2][3][4] Understanding its stability is critical for ensuring the integrity, purity, and shelf-life of the compound in research and manufacturing processes.

Physicochemical Properties

This compound is a chiral organic compound, typically appearing as a white to off-white crystalline solid.[5] Its properties are foundational to its handling and storage requirements.

| Property | Value | Source |

| CAS Number | 97415-09-3 | [1][2][6] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [3][5] |

| Melting Point | 104-107 °C | [3] |

| Solubility | Soluble in organic solvents like DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml).[1][3] Less soluble in water.[5] | [1][3][5] |

Stability Profile and Degradation Pathways

This compound demonstrates moderate stability under standard laboratory conditions.[5][7] However, as an ester, its primary degradation pathway is through hydrolysis, which can be catalyzed by the presence of strong acids or bases.[7] This reaction cleaves the ester bond, yielding (R)-mandelic acid and benzyl alcohol.

Factors influencing the stability of this compound include:

-

pH: Highly susceptible to degradation in acidic and basic environments.

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation pathways.

-

Moisture: The presence of water is necessary for hydrolysis. Storing the compound in a dry environment is crucial.

-

Light: While specific photostability data is not widely published, compounds with aromatic rings can be susceptible to photodegradation. Protection from light is a recommended precautionary measure.

Potential Degradation Pathway: Hydrolysis

The principal degradation mechanism for this compound is the hydrolysis of the ester linkage.

Caption: Primary hydrolysis pathway for this compound.

Recommended Storage Conditions and Shelf Life

To ensure long-term stability and prevent degradation, specific storage conditions are recommended. Supplier data indicates that this compound is stable for at least four years when stored under appropriate conditions.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Long-term) [1] or in a cool, dark place (<15°C)[8] | Minimizes the rate of chemical degradation. |

| Atmosphere | Sealed in a dry environment[3] | Prevents hydrolysis by excluding moisture. |

| Light | Protect from light | Precautionary measure to prevent potential photodegradation. |

| Container | Tightly sealed, inert container | Prevents contamination and exposure to moisture. |

Summary of Quantitative Stability Data

| Storage Condition | Duration | Purity/Stability Outcome | Source |

| -20°C | ≥ 4 years | Stable, meets specifications | [1] |

| Room Temperature | Not specified | Recommended to be sealed in a dry environment | [3] |

| <15°C | Not specified | Recommended for storage in a cool, dark place | [8] |

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound and identify potential degradants, a forced degradation (stress testing) study is essential.[9][10] Such studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[9][11]

General Protocol for Forced Degradation Study

This protocol outlines a standard methodology for investigating the stability of this compound under various stress conditions.

Objective: To identify the likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method (typically HPLC).[10]

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Buffers of various pH values

-

Inert gas (Nitrogen or Argon)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Experimental Workflow Diagram

Caption: Workflow for a forced degradation stability study.

Stress Conditions: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) is subjected to the following conditions. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Mix the stock solution with 0.1 M HCl. Store at 60°C and withdraw samples at time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature.

-

Procedure: Mix the stock solution with 0.1 M NaOH. Maintain at room temperature and sample at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).

-

-

Thermal Degradation:

-

Condition: 80°C in a calibrated oven.

-

Procedure: Store the solid compound and a solution of the compound at 80°C. Sample at set intervals (e.g., 1, 3, 7 days) to assess stability in both solid and solution states.

-

-

Photostability:

-

Condition: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Procedure: Expose both the solid compound and a solution to the light source. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: All samples, including a non-degraded control, are analyzed using a developed stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis using a DAD is crucial to ensure that new peaks are homogenous and do not co-elute with the parent peak. Mass spectrometry can be coupled with HPLC to identify the structure of unknown degradants.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. D-(-)-MANDELIC ACID BENZYL ESTER | 97415-09-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 97415-09-3: benzyl (R)-(-)-mandelate | CymitQuimica [cymitquimica.com]

- 6. Benzyl (2R)-hydroxy(phenyl)acetate | C15H14O3 | CID 853755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 890-98-2: Benzyl mandelate | CymitQuimica [cymitquimica.com]

- 8. Benzyl DL-Mandelate 890-98-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. biomedres.us [biomedres.us]

- 11. journals.ekb.eg [journals.ekb.eg]

Methodological & Application

Application Notes and Protocols for (R)-Benzyl Mandelate as a Chiral Auxiliary in Stereoselective Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl mandelate is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new carbon-carbon bonds. Its rigid structure and defined stereochemistry allow for effective facial shielding of a prochiral enolate, directing the approach of electrophiles to create new stereocenters with high diastereoselectivity. These application notes provide a comprehensive overview of the use of a closely related (S)-mandelic acid-derived auxiliary in diastereoselective Michael additions, including detailed experimental protocols and data. The principles and procedures outlined are directly applicable to the use of this compound for accessing the opposite enantiomers of the final products.

Core Principle: Diastereoselective Control

The underlying principle of using a mandelate-derived chiral auxiliary lies in the formation of a rigid dioxolanone structure. This is achieved by protecting the hydroxyl and carboxyl groups of mandelic acid, for instance, by reaction with pivalaldehyde. The resulting dioxolanone, when deprotonated with a strong base like lithium diisopropylamide (LDA), forms a planar enolate. The bulky substituents on the dioxolanone ring effectively block one face of the enolate, leading to a highly diastereoselective reaction upon the addition of an electrophile.

Featured Application: Diastereoselective Michael Addition

A prime application of this chiral auxiliary is in the diastereoselective Michael addition to various acceptors. The following sections detail the reaction between the lithium enolate of a dioxolanone derived from (S)-mandelic acid and 2-arylidene-1,3-dicarbonyl compounds. This reaction proceeds with high diastereoselectivity to afford the corresponding Michael adducts, which are valuable precursors for the synthesis of complex molecules.

Quantitative Data Summary

The following table summarizes the results of the diastereoselective Michael addition of the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one to various 2-arylidene-1,3-dicarbonyl compounds.

| Entry | Arylidene-1,3-dicarbonyl Compound (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | 3a | 85 | >98:2 |

| 2 | 4-Methoxyphenyl | 3b | 82 | >98:2 |

| 3 | 4-Chlorophenyl | 3c | 88 | >98:2 |

| 4 | 2-Chlorophenyl | 3d | 80 | >98:2 |

| 5 | 1-Naphthyl | 3e | 75 | >98:2 |

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary ((2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one)

This protocol describes the preparation of the chiral dioxolanone from (S)-mandelic acid. The same procedure can be followed using (R)-mandelic acid to obtain the corresponding (2R,5R)-enantiomer.

Materials:

-

(S)-Mandelic acid

-

Pivalaldehyde

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark trap

Procedure:

-

A solution of (S)-mandelic acid (10.0 g, 65.7 mmol) and pivalaldehyde (8.5 g, 98.6 mmol) in toluene (150 mL) is prepared in a round-bottom flask equipped with a Dean-Stark trap.

-

A catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg) is added to the solution.

-

The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until all the mandelic acid is consumed.

-

After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.

Protocol 2: Diastereoselective Michael Addition

This protocol details the general procedure for the Michael addition of the chiral auxiliary enolate to 2-arylidene-1,3-dicarbonyl compounds.

Materials:

-

(2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Arylidene-1,3-dicarbonyl compound

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C under an inert atmosphere (e.g., argon), n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

-

A solution of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (1.0 eq) in dry THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete enolate formation.

-

A solution of the 2-arylidene-1,3-dicarbonyl compound (1.0 eq) in dry THF is then added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for the time required for the reaction to complete (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired Michael adduct.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolysis of the dioxolanone to release the chiral mandelic acid and the functionalized product.

Materials:

-

Michael adduct from Protocol 2

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

The Michael adduct (1.0 eq) is dissolved in a 5% solution of potassium hydroxide in ethanol.

-

The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.

-

The solution is then poured into ice and acidified to a pH of approximately 2 with 1 M hydrochloric acid.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine until neutral, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting mixture contains the chiral mandelic acid auxiliary and the desired product, which can be separated by column chromatography. The chiral auxiliary can be recovered and recycled.[1]

Visualizations

Caption: Experimental workflow for the use of a mandelate-derived chiral auxiliary.

Caption: Model for stereocontrol by the chiral auxiliary.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Benzyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as intermediates in the synthesis of a wide array of therapeutic agents. The enzymatic kinetic resolution (EKR) of racemic mandelate esters offers a highly selective and environmentally benign alternative to traditional chemical resolution methods. This application note provides a detailed protocol for the enzymatic resolution of racemic benzyl mandelate via lipase-catalyzed hydrolysis, yielding enantiomerically enriched (S)-mandelic acid and unreacted (R)-benzyl mandelate. Additionally, the principles of dynamic kinetic resolution (DKR) as a method to achieve a theoretical yield of 100% are discussed.

Lipases, particularly from Candida species, are robust and versatile biocatalysts that exhibit high enantioselectivity in organic solvents, making them well-suited for synthetic applications.[1] The kinetic resolution process relies on the differential rate of reaction of the two enantiomers of the racemic substrate with the enzyme. In the case of racemic benzyl mandelate, the lipase will preferentially hydrolyze one enantiomer, typically the (S)-enantiomer, to the corresponding carboxylic acid, leaving the other enantiomer, the (R)-ester, largely unreacted. This difference in reactivity allows for the separation of the two enantiomers.

Principle of Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of racemic benzyl mandelate involves the enantioselective hydrolysis of one enantiomer by a lipase. This process results in a mixture of the hydrolyzed product (mandelic acid) and the unreacted ester. The enantiomeric excess (e.e.) of both the product and the remaining substrate is dependent on the extent of the conversion. A key parameter for quantifying the enantioselectivity of the enzyme is the enantiomeric ratio (E).[2] An E value above 15 is generally considered suitable for practical applications.[2]

Experimental Protocols

Materials and Reagents

-

Racemic benzyl mandelate

-

Immobilized Lipase B from Candida antarctica (CALB, such as Novozym 435)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Organic solvent (e.g., heptane, isooctane)[3]

-

Acyl donor for transesterification (optional, e.g., vinyl acetate)[1]

-

Sodium bicarbonate (NaHCO₃) solution (for extraction)

-

Sodium sulfate (Na₂SO₄) (for drying)

-

Solvents for chromatography (e.g., hexane, isopropanol)

-

Chiral High-Performance Liquid Chromatography (HPLC) column

Protocol 1: Lipase-Catalyzed Hydrolysis of Racemic Benzyl Mandelate

This protocol describes the kinetic resolution of racemic benzyl mandelate via hydrolysis.

-

Reaction Setup:

-

In a round-bottom flask, dissolve racemic benzyl mandelate (e.g., 1 mmol) in a suitable organic solvent (e.g., 20 mL of heptane).

-

Add phosphate buffer (e.g., 2 mL of 50 mM, pH 7.0). The two-phase system is common for such reactions.

-

Add the immobilized lipase (e.g., 50 mg of Novozym 435).

-

-

Reaction Conditions:

-

Stir the mixture at a constant temperature (e.g., 40-50°C) and monitor the reaction progress.

-

The reaction can be monitored by taking aliquots at different time intervals and analyzing them by chiral HPLC.

-

-

Work-up and Product Isolation:

-

Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved organic compounds.

-

To isolate the (S)-mandelic acid, acidify the aqueous layer with dilute HCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

-

To isolate the unreacted this compound, wash the initial organic layer with a saturated NaHCO₃ solution to remove any remaining mandelic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Analysis:

Data Presentation

The following tables summarize typical quantitative data obtained from enzymatic resolutions of mandelate derivatives and related compounds. Note that specific values for benzyl mandelate will depend on the precise experimental conditions.

Table 1: Lipase-Catalyzed Resolution of Racemic Esters - Representative Data

| Substrate | Enzyme | Solvent | Acyl Donor | Conversion (%) | Product e.e. (%) | E-value | Reference |

| 1-Phenylethanol | Novozym 435 | n-Heptane | Vinyl acetate | 48 | 90 (S)-alcohol | >200 | [1] |

| Tertiary Benzyl Bicyclic Alcohols | CAL-A | Heptane | Vinyl butyrate | 44-45 | 96-99 (R)-ester | - | [3][6] |

| Aromatic Morita-Baylis-Hillman Acetates | CALB | - | - | - | >99 | - | [7] |

Table 2: Analytical Parameters for Chiral HPLC Analysis

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

| Benzyl Alcohols (derivatized) | Dinitrobenzoylphenylglycine | Hexane/Isopropanol/TFA | 1.0 | UV | [4] |

| Chiral Drugs | Polysaccharide-based (e.g., Chiralpak AD) | Hexane/Ethanol with modifier | 1.0 | UV | [8] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution of racemic benzyl mandelate.

Logical Relationship in Kinetic Resolution

Caption: Principle of lipase-catalyzed kinetic resolution of benzyl mandelate.

Advanced Protocol: Dynamic Kinetic Resolution (DKR)

A limitation of traditional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[9] Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[9][10] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For the DKR of benzyl mandelate, a racemization catalyst would be added to the reaction mixture to continuously convert the unreacted this compound back into the racemic mixture, from which the lipase can then selectively hydrolyze the (S)-enantiomer.

Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Benzyl Mandelate

-

Reaction Setup:

-

Follow the setup for Protocol 1, but with the addition of a suitable racemization catalyst (e.g., a ruthenium-based catalyst).[11]

-

The reaction is typically performed in an inert atmosphere (e.g., under argon).

-

-

Reaction Conditions:

-

DKR often requires higher temperatures to facilitate efficient racemization (e.g., 60-70°C).[11]

-

The choice of solvent and other reaction parameters may need to be optimized to ensure compatibility between the enzyme and the chemical catalyst.

-

-

Work-up and Product Isolation:

-

The work-up procedure is similar to Protocol 1, but additional steps may be required to remove the racemization catalyst.

-

The primary product will be the enantiomerically pure (S)-mandelic acid.

-

Conclusion

The enzymatic resolution of racemic benzyl mandelate is a powerful technique for the production of optically pure mandelic acid derivatives. Lipases, particularly CALB, offer high enantioselectivity and operational stability. By following the detailed protocols provided in this application note, researchers can effectively perform both kinetic and dynamic kinetic resolutions. The choice between EKR and DKR will depend on the desired yield and the availability of a suitable racemization catalyst. Chiral HPLC is an indispensable tool for monitoring these reactions and for the final analysis of product purity.

References

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]

- 3. scielo.br [scielo.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]

- 11. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Enantiopure Alcohols Utilizing (R)-Mandelic Acid in Chiral Ligand Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiopure alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. While (R)-Benzyl mandelate itself is not commonly employed as a direct catalyst for this transformation, its parent acid, (R)-mandelic acid, serves as a highly effective and economical resolving agent for the preparation of chiral ligands used in asymmetric catalysis. This document outlines a robust two-stage protocol for the synthesis of enantiopure secondary alcohols. The process begins with the resolution of a racemic amino alcohol, trans-2-(N-benzyl)amino-1-cyclohexanol, using (R)-mandelic acid. The resulting enantiopure amino alcohol is then utilized as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone to yield the desired enantiopure alcohol.

Stage 1: Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (R)-Mandelic Acid

This stage details the diastereomeric salt resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol to isolate the (1S,2S)-enantiomer.

Experimental Protocol:

Materials:

-

Racemic trans-2-(N-benzyl)amino-1-cyclohexanol

-

(R)-Mandelic acid

-

Ethyl acetate

-

Diethyl ether

-

1 N Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol (82.12 g, 0.40 mol) in ethyl acetate (600 mL) is prepared in a 1-L round-bottomed flask.[1]

-

A solution of (R)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL) is added dropwise to the amino alcohol solution over 5 hours at room temperature.[1]

-

The resulting mixture is stirred overnight at ambient temperature, followed by cooling to 0 °C for 5 hours to facilitate the precipitation of the diastereomeric salt.[1]

-

The precipitated (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is collected by suction filtration, washed with cold ethyl acetate and diethyl ether, and dried under vacuum.[1]

-

To recover the free amino alcohol, the diastereomeric salt is partitioned between 1 N NaOH solution and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.[1]

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the enantiopure (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol.[1]

Data Presentation:

| Compound | Starting Amount (mol) | Resolving Agent | Yield (%) | Enantiomeric Excess (ee) |

| (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol | 0.40 (racemate) | (R)-Mandelic Acid | 78 | >99% |

Table 1: Summary of quantitative data for the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (R)-mandelic acid.[1]

Stage 2: Asymmetric Transfer Hydrogenation of Acetophenone

In this stage, the enantiopure (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol is used as a chiral ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone to produce (S)-1-phenylethanol.

Experimental Protocol:

Materials:

-

(1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol

-

[RuCl₂(p-cymene)]₂

-

Acetophenone

-

Isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

Procedure:

-

In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol (0.011 mmol) are dissolved in isopropanol (10 mL).

-

The mixture is stirred at 80 °C for 20 minutes to form the active catalyst complex.

-

After cooling to room temperature, acetophenone (1.0 mmol) is added to the catalyst solution.

-

A 0.1 M solution of KOH in isopropanol (0.10 mL, 0.01 mmol) is then added to initiate the reaction.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic techniques.

Data Presentation:

| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee) |

| Acetophenone | (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-1-Phenylethanol | 95 | 96% |

Table 2: Summary of quantitative data for the asymmetric transfer hydrogenation of acetophenone.[2]

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of enantiopure alcohols.

Stereochemical Control Pathway

Caption: Logical pathway of stereochemical information transfer.

References

Application of (R)-Benzyl Mandelate in Kinetic Resolution Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl mandelate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The stereochemistry at the α-position is crucial for the desired therapeutic effects, making its enantioselective synthesis a topic of significant interest. One of the most efficient methods for obtaining enantiomerically pure mandelate esters is through the kinetic resolution of their racemic mixture. This document provides detailed application notes and protocols for the application of this compound in kinetic resolution studies, primarily focusing on enzymatic methods.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product in enantiomerically enriched forms. Lipases, a class of hydrolases, are widely used for this purpose due to their commercial availability, broad substrate specificity, high enantioselectivity, and mild reaction conditions.

Principles of Lipase-Catalyzed Kinetic Resolution

Lipases catalyze the enantioselective hydrolysis or transesterification of esters. In the context of racemic benzyl mandelate, a lipase can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to mandelic acid and benzyl alcohol, leaving the other enantiomer (e.g., the this compound) unreacted and thus enantiomerically enriched. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme, which is a measure of the ratio of the reaction rates of the two enantiomers.

Data Presentation: Kinetic Resolution of Mandelate Esters and Related Compounds

While specific data on the kinetic resolution of racemic benzyl mandelate is not extensively documented in publicly available literature, the following tables summarize the results obtained for the kinetic resolution of closely related mandelate esters and benzyl derivatives using various lipases. This data can serve as a valuable starting point for the optimization of the kinetic resolution of benzyl mandelate.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic Mandelate Esters

| Substrate | Lipase | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |

| Racemic Methyl Mandelate | Cell surface-displayed lipase | 50 mM Tris buffer (pH 8.0) | 37 | 36 | 25 | 99 ((S)-mandelic acid) | [1][2] |

| Racemic Ethyl Mandelate | Free Lipase (in microreactor) | Not specified | 55 | 0.03 | Not specified | 95 ((R)-mandelic acid) | [3] |